![molecular formula C13H10N2S B1269582 3-Benzothiazol-2-yl-phenylamine CAS No. 41230-21-1](/img/structure/B1269582.png)
3-Benzothiazol-2-yl-phenylamine
Overview
Description
3-Benzothiazol-2-yl-phenylamine, also known as 3-(1,3-Benzothiazol-2-yl)aniline, is a chemical compound with the molecular formula C13H10N2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 3-Benzothiazol-2-yl-phenylamine, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 3-Benzothiazol-2-yl-phenylamine is represented by the InChI code: 1S/C13H10N2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 .Scientific Research Applications
Medicinal Chemistry: Anti-Tubercular Compounds
3-Benzothiazol-2-yl-phenylamine: derivatives have shown promise in the fight against tuberculosis (TB). Recent studies have highlighted the synthesis of new benzothiazole-based anti-tubercular compounds, demonstrating their efficacy in vitro and in vivo against Mycobacterium tuberculosis. These compounds have been compared with standard reference drugs, showing better inhibition potency .
Biochemistry: Enzyme Inhibition
In the realm of biochemistry, benzothiazole derivatives, including those related to 3-Benzothiazol-2-yl-phenylamine, have been investigated for their enzyme inhibitory effects. They have shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are significant in the treatment of Alzheimer’s disease .
Green Chemistry: Sustainable Synthesis
The compound’s derivatives are integral to green chemistry, providing a sustainable approach to synthesizing benzothiazoles. They are used in condensation reactions with eco-friendly raw materials like carbon dioxide (CO2), contributing to the development of environmentally benign synthetic processes .
Fluorescence Materials: Analyte Detection
Benzothiazole derivatives are utilized as fluorescent probes for analyte detection. They interact specifically with the analyte, altering their luminescence characteristics, which is crucial for substance detection, harmful substance analysis, and cell imaging .
Electroluminescent Devices: White Light Emission
Derivatives of 3-Benzothiazol-2-yl-phenylamine have been applied in the fabrication of white-light emitting devices. By doping these compounds into a polymer matrix, white light with desirable chromaticity coordinates can be achieved, which is essential for electroluminescent displays and lighting sources .
Pharmaceutical Applications: Drug Development
The benzothiazole nucleus, part of the 3-Benzothiazol-2-yl-phenylamine structure, is significant in drug development. It exhibits a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. This makes it a valuable scaffold for the development of new therapeutic agents .
Future Directions
Benzothiazole derivatives, including 3-Benzothiazol-2-yl-phenylamine, have shown significant biological activities, which makes them promising candidates for the development of new therapeutics . Future research may focus on exploring their potential applications in medicine and improving the efficiency of their synthesis .
Mechanism of Action
Target of Action
3-Benzothiazol-2-yl-phenylamine is a benzothiazole derivative. Benzothiazole derivatives have been found to display antibacterial activity by inhibiting several targets, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects
Biochemical Pathways
Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to bacterial growth and survival .
Result of Action
The result of 3-Benzothiazol-2-yl-phenylamine’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRZZJJDIBAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352196 | |
Record name | 3-Benzothiazol-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzothiazol-2-yl-phenylamine | |
CAS RN |
41230-21-1 | |
Record name | 3-(2-Benzothiazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41230-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzothiazol-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-benzothiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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